molecular formula C8H7ClN2S B1626018 4-Chloro-2-ethylthieno[2,3-d]pyrimidine CAS No. 56844-11-2

4-Chloro-2-ethylthieno[2,3-d]pyrimidine

Cat. No. B1626018
CAS RN: 56844-11-2
M. Wt: 198.67 g/mol
InChI Key: PKCDEKLEICRQKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-2-ethylthieno[2,3-d]pyrimidine and similar compounds often involves reactions with various reagents. For example, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[2,3-d]pyrimidine-7-carbonitriles . Another method involves heating thiophene-2-carboxamides in formic acid .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The pyrimidine ring is fused with a thiophene ring, forming the thieno[2,3-d]pyrimidine structure .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . Additionally, it can be involved in the synthesis of complex organic compounds .

Scientific Research Applications

Nonlinear Optical Properties and Molecular Analysis

  • Thiopyrimidine derivatives, including 4-Chloro-2-ethylthieno[2,3-d]pyrimidine, have shown promising applications in nonlinear optics (NLO) and medicine due to their significant presence in DNA and RNA. A study utilizing density functional theory (DFT) and time-dependent DFT (TDDFT) highlighted the excellent NLO properties of these compounds, indicating their potential for optoelectronic applications (Hussain et al., 2020).

Antifungal Activities

  • 4-Chlorothieno[2,3-d]pyrimidines have been synthesized and evaluated for their antifungal properties against various pathogens, showing preventive effects on rice blast, sheath blight, and cucumber powdery mildew. This highlights their potential as effective antifungal agents (Konno et al., 1989).

Synthesis of Anticancer Drug Intermediates

  • The compound has been utilized as an intermediate in the synthesis of small molecule anticancer drugs. A study describes a rapid synthetic method for such compounds, indicating the chemical's importance in medicinal chemistry (Zhou et al., 2019).

Microwave-based Synthesis for Gefitinib Bioisosteres

  • Microwave irradiation has facilitated the synthesis of novel thienopyrimidine derivatives as bioisosteres of gefitinib, a chemotherapeutic agent. This method represents a quick and efficient approach to synthesizing such compounds for further pharmacological evaluation (Phoujdar et al., 2008).

Antimicrobial Applications

  • New thienopyrimidine derivatives have been synthesized and tested for their antimicrobial activities, showing potential as antimicrobial agents. This underscores the versatility of this compound derivatives in developing new therapeutics (Hozien et al., 1996).

Radioprotective and Antitumor Activities

  • A variety of thieno[2,3-d]pyrimidine derivatives have exhibited promising radioprotective and antitumor activities. These findings suggest the potential of these compounds in cancer therapy and radioprotection (Alqasoumi et al., 2009).

Mechanism of Action

Target of Action

4-Chloro-2-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is known to target specific kinases involved in disease pathways . These kinases play a crucial role in cell signaling and are often implicated in various diseases, including cancer .

Mode of Action

The compound interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . This interaction results in the inhibition of the targeted kinases, thereby disrupting the disease pathways they are involved in .

Result of Action

The inhibition of specific kinases by this compound disrupts cell signaling pathways, leading to potential therapeutic effects. For instance, the compound has been found to have anticancer properties . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Safety and Hazards

4-Chloro-2-ethylthieno[2,3-d]pyrimidine has low toxicity but can cause irritation . Proper safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .

Future Directions

While specific future directions for 4-Chloro-2-ethylthieno[2,3-d]pyrimidine are not mentioned in the retrieved papers, there is a general interest in the synthesis and evaluation of pyrimidine derivatives due to their diverse biological activities . This includes the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

4-chloro-2-ethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-2-6-10-7(9)5-3-4-12-8(5)11-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCDEKLEICRQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CS2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481263
Record name 4-chloro-2-ethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56844-11-2
Record name 4-chloro-2-ethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-ethylthieno[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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